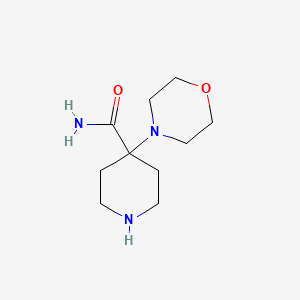

4-Morpholinopiperidine-4-carboxamide

Description

Contextual Significance in Drug Discovery and Development

The piperidine (B6355638) ring is a prevalent structural motif in a multitude of approved drugs and biologically active compounds. researchgate.net Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be readily functionalized to optimize pharmacological activity. The addition of a morpholine (B109124) ring and a carboxamide group at the 4-position of the piperidine core in 4-Morpholinopiperidine-4-carboxamide creates a molecule with specific steric and electronic properties that can influence its binding to biological macromolecules. ontosight.ai

Research has suggested that this compound and its derivatives may hold potential as analgesic, anti-inflammatory, and neuroprotective agents. ontosight.ai The exploration of such compounds is crucial for addressing the ongoing need for new treatments for a range of diseases. The synthesis and subsequent development of this compound are therefore critical steps toward its potential progression into clinical trials, with ongoing studies aimed at elucidating its full pharmacological profile. ontosight.ai

Below is a table summarizing the key chemical identifiers for this compound.

| Identifier | Value |

| CAS Number | 53654-12-9 |

| Molecular Formula | C10H19N3O2 |

| Molecular Weight | 213.28 g/mol |

| Synonyms | 4-(Morpholin-4-yl)piperidine-4-carboxamide, 4-Piperidinecarboxamide, 4-(4-morpholinyl)- |

Structure

3D Structure

Properties

IUPAC Name |

4-morpholin-4-ylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O2/c11-9(14)10(1-3-12-4-2-10)13-5-7-15-8-6-13/h12H,1-8H2,(H2,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDOITYEASREQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(=O)N)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201890 | |

| Record name | 4-Morpholinopiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53654-12-9 | |

| Record name | 4-(4-Morpholinyl)-4-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53654-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholinopiperidine-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053654129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Morpholinopiperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-morpholinopiperidine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For the piperidine-4-carboxamide scaffold, key pharmacophoric features generally include a basic piperidine (B6355638) nitrogen atom, a hydrogen bond-accepting amide oxygen, and various hydrophobic regions that can be modified to optimize binding to a biological target. units.it

The potency and selectivity of compounds based on the 4-morpholinopiperidine-4-carboxamide core are highly sensitive to the nature and position of various substituents. Research into different therapeutic areas has revealed several key trends.

In the context of developing novel inhibitors against Mycobacterium abscessus, the piperidine-4-carboxamide (P4C) scaffold has been identified as a new class of DNA gyrase inhibitors. nih.gov SAR studies on a hit compound, MMV688844, led to the development of analogues with significantly increased activity. For instance, the addition of a trifluoromethyl (TFM) group to a phenyl ring in the structure resulted in a 10-fold increase in activity against the bacterium. nih.gov

Further modifications have shown that while small changes to certain parts of the molecule, such as the quinoline (B57606) moiety, have a minor influence on the direct inhibition of the DNA gyrase enzyme, they can have a strong effect on the whole-cell antimycobacterial activity. nih.gov This suggests that some substituents may be influencing other properties like cell permeability or metabolic stability rather than target binding alone. For example, replacing a 1-methoxy substituent with a chloro group had little effect on enzyme inhibition but significantly decreased whole-cell activity. nih.gov

General principles observed in related piperidine classes further inform the SAR of this scaffold. For instance, studies on piperidinothiosemicarbazones have shown that for antituberculous activity, the basicity and lipophilicity of the piperidine ring are of great importance; compounds containing a piperidine group were more potent than those with pyrrolidine (B122466) or morpholine (B109124). nih.gov Similarly, in a series of piperidine-3-carboxamides, electron-withdrawing groups (like a chloro substituent) at the 4-position of a benzene (B151609) ring were found to be more favorable for activity than substitutions at the 2- or 3-positions. mdpi.com These findings underscore the critical role that electronic properties and the spatial arrangement of substituents play in determining biological potency.

| Compound | Key Structural Modification | Observed Effect on Activity |

|---|---|---|

| 844-TFM | Addition of a trifluoromethyl (TFM) group to a phenyl ring compared to the parent compound (844). | 10-fold increase in whole-cell activity against M. abscessus. |

| Analogue 5o | Replacement of a 1-methoxy substituent with a chloro group. | Minor influence on DNA gyrase inhibition but a significant decrease in whole-cell activity. |

| Analogue 5p | Features a 4-chloro substituent on a quinoline moiety. | Significant decrease in antimycobacterial activity. |

The three-dimensional shape, or conformation, of a molecule is crucial for its interaction with a biological target. For the this compound scaffold, the flexibility of the piperidine ring and the orientation of the carboxamide group are key determinants of activity.

In related chemical series, such as 3-oxoisoindoline-4-carboxamides, researchers have found that the formation of an intramolecular hydrogen bond can "freeze" the primary amide into its biologically active conformation. researchgate.net This conformational restriction properly orients the molecule for binding to its target, in this case, the enzyme PARP-1. An additional hydrogen bond interaction involving the piperidine nitrogen was also found to contribute to the binding affinity. researchgate.net This principle highlights the importance of a constrained or favorable conformation for potent biological activity.

Furthermore, modifications that alter the geometry of the piperidine ring can have a dramatic impact. In one study of a 4-azaindole-2-piperidine series, introducing unsaturation into the piperidine ring, which flattens its conformation, led to a tenfold increase in potency against Trypanosoma cruzi. dndi.org This demonstrates that the specific chair, boat, or twist conformation of the piperidine ring significantly influences how well the molecule fits into a target's binding site.

Ligand Efficiency and Optimization Strategies

In modern drug discovery, potency alone is not the sole indicator of a promising compound. Ligand efficiency metrics are used to assess the quality of a molecule by relating its binding affinity to its size or other physicochemical properties. These metrics help guide the optimization process toward compounds with more favorable drug-like characteristics.

Lipophilic Ligand Efficiency (LLE), also referred to as LiPE, is a crucial metric that balances the potency of a compound with its lipophilicity. sciforschenonline.orgwikipedia.org It is calculated by subtracting the compound's LogP (a measure of lipophilicity) from its pIC50 or pKi (the negative logarithm of its potency). sciforschenonline.orgwikipedia.org

Formula: LLE = pIC₅₀ - LogP

The goal in lead optimization is often to increase potency without a corresponding increase in lipophilicity. nih.gov High lipophilicity can lead to undesirable effects such as poor solubility, high metabolic turnover, and off-target binding. sciforschenonline.org LLE provides a quantitative measure of how efficiently a compound uses its lipophilicity to achieve potency. An increase in LLE during optimization indicates that potency is being improved more than lipophilicity, which is a favorable outcome. sciforschenonline.org Empirical evidence suggests that high-quality drug candidates often possess a high LLE value, with a value greater than 5 or 6 often considered optimal. wikipedia.orgnih.gov

When designing analogues of this compound, medicinal chemists use LLE to guide their choice of substituents. By calculating the LLE for each new analogue, they can prioritize modifications that lead to a more favorable balance of properties, avoiding the "molecular obesity" that can plague drug candidates. sciforschenonline.org

| Metric | Formula | Significance in Molecular Design |

|---|---|---|

| Ligand Efficiency (LE) | (Binding Affinity) / (Number of Heavy Atoms) | Assesses the binding energy per atom, favoring smaller, more efficient binders. sciforschenonline.org |

| Lipophilic Ligand Efficiency (LLE) | pActivity - LogP | Measures how effectively a compound utilizes its lipophilicity for potency, guiding away from excessively greasy molecules. sciforschenonline.orgwikipedia.org |

Comparative SAR Analysis with Related Chemical Classes

To better understand the unique properties of the this compound scaffold, it is useful to compare its SAR with that of related chemical classes.

Comparison with Novel Bacterial Topoisomerase Inhibitors (NBTIs): The piperidine-4-carboxamides (P4Cs) identified as DNA gyrase inhibitors have been shown to represent a novel structural subclass of NBTIs. nih.gov Genetic and in silico docking evidence suggests that P4Cs share a similar binding mode and mechanism of action with established NBTIs like gepotidacin, despite their structural differences. nih.gov This places the P4C scaffold within a well-validated class of antibacterial agents.

Comparison of Heterocyclic Rings: The choice of the heterocyclic ring system is a critical determinant of activity. In a study of antituberculous agents, compounds containing a piperidine ring were found to be more potent than structurally similar compounds containing either a pyrrolidine or a morpholine ring. nih.gov This difference in activity was attributed to the higher basicity and lipophilicity of the piperidine moiety, suggesting it is a privileged scaffold for this particular target. nih.gov

Comparison with Other Piperidine Isomers and Derivatives: The substitution pattern on the piperidine ring is paramount. The SAR of 4-aminopiperidines, developed as antifungal agents, revealed that high activity was dependent on having specific substituents at both the piperidine nitrogen (e.g., benzyl (B1604629) or phenylethyl) and the 4-amino group (e.g., a long N-dodecyl chain). mdpi.com This highlights that the 4-position of the piperidine ring is a critical "hotspot" for modification. Furthermore, comparing the 4-carboxamide scaffold to piperidine-3-carboxamides shows that the specific placement of the carboxamide group fundamentally alters the molecule's vectoral projections and, consequently, its SAR and potential biological targets. mdpi.com

This comparative analysis demonstrates that while the this compound core is a versatile and valuable starting point, its biological activity is finely tuned by the interplay of its substituents, conformation, and the specific properties of the piperidine ring itself when compared to other heterocyclic systems.

Computational Chemistry and Molecular Modeling in Research on 4 Morpholinopiperidine 4 Carboxamide

Application of In Silico Methodologies in Drug Discovery

In silico methodologies have revolutionized the drug discovery pipeline, significantly reducing the time and cost associated with identifying and developing new drugs. mdpi.com These computational tools are applied at various stages, from target identification and validation to lead discovery and optimization. For compounds like 4-Morpholinopiperidine-4-carboxamide, which possesses a complex scaffold with multiple functional groups, in silico approaches are particularly valuable. ontosight.ai They allow researchers to predict a wide range of properties, including binding affinity, pharmacokinetic profiles, and potential off-target effects, thereby prioritizing the most promising candidates for synthesis and experimental testing. mdpi.comnih.gov The integration of computational and experimental approaches creates a synergistic workflow that accelerates the discovery of novel therapeutics.

Molecular Docking Simulations and Binding Mode Predictions

Molecular docking is a cornerstone of structure-based drug design, enabling the prediction of the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound derivatives, docking studies have been instrumental in understanding their interactions with various biological targets. These simulations provide critical information on the binding mode and affinity, which is essential for explaining the observed biological activity and for designing more potent and selective analogs. researchgate.net

For instance, in studies involving similar piperidine-4-carboxamide scaffolds, docking has been used to predict binding poses within the active sites of enzymes or receptors. units.it The accuracy of these predictions is often validated by comparing the computational results with experimental data, such as co-crystal structures or SAR data. nih.gov

| Parameter | Description | Relevance to this compound |

| Binding Affinity (kcal/mol) | A measure of the strength of the interaction between the ligand and the target protein. | Lower values indicate a stronger binding interaction, suggesting higher potency. |

| Binding Pose | The predicted three-dimensional orientation of the ligand within the binding site. | Provides insights into the specific interactions that stabilize the ligand-protein complex. |

| Docking Score | A numerical value that ranks different binding poses based on their predicted affinity. | Used to prioritize compounds for further investigation. |

Analysis of Ligand-Target Interaction Networks (e.g., hydrogen bonds, hydrophobic contacts)

A detailed analysis of the ligand-target interaction network is crucial for understanding the molecular basis of binding. For this compound, the morpholine (B109124), piperidine (B6355638), and carboxamide moieties offer multiple opportunities for interactions with a target protein. ontosight.ai These interactions can include:

Hydrogen Bonds: The carboxamide group and the oxygen atom of the morpholine ring can act as hydrogen bond acceptors, while the amide N-H can act as a hydrogen bond donor. These interactions are highly directional and play a significant role in determining binding specificity.

Electrostatic Interactions: The nitrogen atoms in the piperidine and morpholine rings can be protonated at physiological pH, allowing for electrostatic interactions with negatively charged residues in the target protein. nih.gov

The identification and characterization of these key interactions are essential for the rational design of new derivatives with improved binding properties. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.comfrontiersin.org MD simulations are used to assess the conformational flexibility of this compound and to evaluate the stability of its binding to a target protein. researchgate.netmdpi.com

By simulating the movements of atoms and molecules, MD can reveal:

Conformational Changes: How the ligand and protein adapt to each other upon binding. dovepress.com

Binding Stability: Whether the predicted binding pose from docking is stable over time. mdpi.com

The Role of Water Molecules: The influence of solvent on the binding process.

MD simulations provide a more realistic representation of the biological environment and can help to refine the binding hypotheses generated from docking studies. mdpi.com

| MD Simulation Parameter | Information Gained |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure, indicating the stability of the complex. dovepress.com |

| Root Mean Square Fluctuation (RMSF) | Indicates the flexibility of individual residues or atoms, highlighting regions of the protein or ligand that are more mobile. |

| Binding Free Energy Calculations (e.g., MM/PBSA) | Provides a more accurate estimation of the binding affinity by considering the dynamic nature of the system. units.it |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov A pharmacophore model for this compound analogs would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and positive ionizable centers. nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds with similar features, a process known as virtual screening. nih.govmdpi.com This approach is a powerful tool for identifying new chemical scaffolds with the potential for the desired biological activity, thereby expanding the chemical space for a particular therapeutic target. nih.gov

Quantum Chemical Calculations for Electronic and Structural Insights

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and properties of molecules. nih.gov For this compound, these calculations can be used to:

Determine Accurate Molecular Geometries: Optimize the 3D structure of the molecule. nih.gov

Calculate Electronic Properties: Such as electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and charge distribution. researchgate.netresearchgate.net These properties are crucial for understanding the reactivity and interaction capabilities of the molecule.

Predict Spectroscopic Properties: Such as NMR and IR spectra, which can aid in the characterization of synthesized compounds. nih.gov

Quantum chemical calculations offer a fundamental level of insight that complements the more classical approaches of molecular mechanics used in docking and MD simulations. nih.gov

Biological Activity and Molecular Mechanisms of Action for 4 Morpholinopiperidine 4 Carboxamide and Its Analogues

Investigation of Potential Biological Activities

The inherent properties of the morpholine (B109124) and piperidine (B6355638) moieties have suggested a range of potential biological effects for 4-Morpholinopiperidine-4-carboxamide and its derivatives. These structural components are prevalent in many biologically active compounds, guiding the exploration of their therapeutic potential.

The 4-anilidopiperidine scaffold, structurally related to this compound, is a well-established pharmacophore in the development of potent opioid analgesics. researchgate.net Fentanyl, a prominent member of this class, is known for its high efficacy. tandfonline.com Structure-activity relationship (SAR) studies on fentanyl analogues have been extensive, aiming to enhance analgesic potency while mitigating adverse effects. mdma.ch For instance, methylation of the piperidine ring in 4-anilidopiperidines has been shown to significantly impact analgesic activity, with 3-methylation generally leading to increased potency. mdma.ch The conformational aspects of the piperidine ring also play a crucial role in the analgesic actions of these compounds. nih.gov

Derivatives of 4-anilidopiperidine have been synthesized and evaluated for their antinociceptive properties. In one study, the replacement of the propionyl amide group in fentanyl with various aryl-ureas and aryl-carbamates led to the development of novel multitarget analgesics. tandfonline.com Two such compounds, OMDM585 and OMDM586, demonstrated moderate antinociceptive activity in vivo. tandfonline.com

| Compound | Structure | Analgesic Activity (in vivo) |

| OMDM585 | 4-Chlorophenyl(1-phenethylpiperidin-4-yl)(phenyl)carbamate | Moderate antinociceptive activity |

| OMDM586 | 3-Chlorophenyl(1-phenethylpiperidin-4-yl)(phenyl)carbamate | Moderate antinociceptive activity |

The morpholine moiety is recognized for its presence in a wide array of bioactive molecules and its contribution to favorable physicochemical and metabolic properties. sci-hub.se Appropriately substituted morpholine derivatives have demonstrated a range of biological activities, including anti-inflammatory effects. researchgate.netnih.gov For example, indole (B1671886) derivatives incorporating an N-ethyl morpholine moiety have been developed as potent CB2 receptor agonists for the management of inflammatory pain. rsc.org One compound from this series exhibited a significant anti-inflammatory pain effect in a rat model of inflammatory hyperalgesia and suppressed the production of pro-inflammatory cytokines. rsc.org Furthermore, the introduction of a morpholine Mannich base to asymmetrical mono-carbonyl analogs of curcumin (B1669340) has been shown to enhance their anti-inflammatory activity. japsonline.com

The neuroprotective potential of compounds containing piperidine and its derivatives has also been an area of active research. A series of cinnamamide-piperidine and piperazine (B1678402) derivatives were synthesized and evaluated for their neuroprotective effects in glutamate-induced neurotoxicity models. dntb.gov.uaresearchgate.net One of the synthesized compounds exhibited potent neuroprotective activity in vitro, comparable to the lead compound, and also showed moderate activity in in vivo models of stroke. dntb.gov.uaresearchgate.net Additionally, nipecotic acid derivatives, which feature a piperidine-3-carboxylate scaffold, have been investigated as potential agents against neurodegeneration. nih.gov

Identification and Validation of Specific Molecular Targets

Beyond the exploration of its general biological effects, research has focused on identifying and validating specific molecular targets for this compound and its analogues. These investigations have revealed potential inhibitory activities against several key proteins implicated in various diseases.

Heat shock protein 90 (HSP90) is a molecular chaperone that plays a critical role in the folding, stabilization, and function of numerous client proteins, many of which are involved in cancer progression. nih.gov This makes HSP90 an attractive target for cancer therapy, and numerous small molecule inhibitors have been developed. nih.gov Most of these inhibitors target the N-terminal ATP-binding pocket of HSP90. researchgate.net

While direct studies on this compound as an HSP90 inhibitor are not extensively documented, the structural features of this compound are relevant to the design of synthetic HSP90 inhibitors. The first synthetic HSP90 inhibitors were based on a purine (B94841) scaffold, designed to fit into the nucleotide-binding pocket. nih.gov The development of these inhibitors involved creating molecules with specific hydrophobic and hydrogen-bonding interactions within the active site. The morpholine and piperidine moieties of this compound could potentially be incorporated into novel scaffolds designed to interact with the HSP90 binding pocket. The development of C-terminal HSP90 inhibitors has also emerged as a promising strategy, with current inhibitors primarily derived from the natural product novobiocin. researchgate.net

A significant breakthrough in antimalarial drug discovery has been the identification of Plasmodium falciparum translation elongation factor 2 (PfEF2) as a viable drug target. nih.govnih.gov A series of quinoline-4-carboxamides were identified from a phenotypic screen and optimized for their antimalarial activity. nih.gov This optimization led to the discovery of DDD107498, a potent antimalarial agent with a novel mechanism of action: the inhibition of PfEF2, which is essential for protein synthesis in the parasite. researchgate.netnih.govacs.org

The structure-activity relationship studies of these quinoline-4-carboxamides revealed the critical importance of the side chain at the 4-position of the quinoline (B57606) core. nih.gov The lead compound, DDD107498, features a side chain that includes a morpholine moiety. nih.gov The optimization process involved modifying the linker length of the aminoalkylmorpholine moiety, with an extension from three to four carbons resulting in a 17-fold improvement in antiplasmodial activity. nih.gov

| Compound | R3 Substituent | EC50 (nM) |

| 25 | (CH2)3-morpholine | 68 |

| 26 | (CH2)2-morpholine | 120 |

| 27 | (CH2)4-morpholine | 4 |

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and has emerged as a promising target for cancer therapy. nih.gov The inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins, making cancer cells more susceptible to apoptosis. nih.gov Several selective CDK9 inhibitors have been developed, with some incorporating a piperidine moiety in their structure. nih.gov

For example, THAL-SNS-032 is a selective CDK9 degrader that was designed by modifying the multi-targeted inhibitor SNS-032. nih.gov This modification involved attaching a thalidomide (B1683933) derivative to the solvent-exposed piperidine nitrogen of SNS-032. nih.gov This approach successfully converted a multi-targeted inhibitor into a selective degrader of CDK9. nih.gov Another example is the optimized CDK9 inhibitor MC180295, which was developed through a comparative modeling approach and also contains a piperidine ring. researchgate.net The development of these compounds highlights the utility of the piperidine scaffold in the design of potent and selective CDK9 inhibitors. nih.govresearchgate.net

p21-activated kinase 4 (PAK4) is a serine/threonine protein kinase that is overexpressed in several types of cancer and plays a crucial role in cancer progression and drug resistance. nih.govnih.gov This has made PAK4 an attractive target for the development of novel anticancer therapies. nih.gov Several PAK4 inhibitors have been reported, and some of these incorporate morpholine or piperazine moieties, demonstrating the compatibility of these heterocyclic rings within the PAK4 active site. nih.gov

In the development of 6-ethynyl-1H-indole derivatives as PAK4 inhibitors, the introduction of a morpholine group resulted in a compound with significant inhibitory activity. nih.gov Furthermore, replacing the oxygen atom of the morpholine with a nitrogen atom to form a piperazine analogue led to an 18-fold increase in inhibitory capacity. nih.gov This indicates that the basic nitrogen of the piperazine plays a key role in the interaction with the target.

| Analogue | Heterocyclic Group | Ki (nmol/L) |

| 37 | Morpholine | 119 |

| 42 | Piperazine | 6.6 |

In another study, a novel PAK4 inhibitor with a tetrahydrobenzofuro[2,3-c]pyridine tricyclic core was developed. nih.gov Further optimization of this compound involved replacing a 4,4-difluoropiperidine (B1302736) group with other cyclic moieties, including morpholine and N-methylpiperazine, which retained good potency. nih.gov

Poly(ADP-ribose) Polymerase (PARP) Inhibition Research

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, including DNA repair, genomic stability, and programmed cell death. The inhibition of PARP, particularly PARP-1 and PARP-2, has emerged as a significant strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept is known as synthetic lethality, where the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone does not. frontiersin.org

The core principle behind PARP inhibition in cancer treatment is the targeting of the enzyme's catalytic domain. PARP inhibitors are designed to compete with the natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), at the active site. frontiersin.org This competition prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair proteins to sites of single-strand breaks. In cancer cells with defective homologous recombination, a major pathway for double-strand break repair, the accumulation of unrepaired single-strand breaks leads to the formation of double-strand breaks during DNA replication, ultimately resulting in cell death.

While specific research focusing solely on this compound as a PARP inhibitor is not extensively documented in publicly available literature, the broader class of carboxamide-containing molecules has been a cornerstone in the development of potent PARP inhibitors. The carboxamide group is a key pharmacophoric feature that mimics the nicotinamide moiety of NAD+, enabling it to bind to the catalytic site of PARP enzymes. nih.gov Crystallographic studies of various PARP inhibitors have revealed that the carboxamide group forms critical hydrogen bonds with amino acid residues like Gly863 and Ser904 in the active site, anchoring the inhibitor and preventing NAD+ binding. nih.gov

| Compound Class | Key Structural Feature | Role in PARP Inhibition |

| Carboxamide-based inhibitors | Carboxamide moiety | Mimics nicotinamide portion of NAD+, binds to the catalytic site |

| 3,4-dihydroisoquinol-1-one-4-carboxamides | Carboxamide integrated into a bicyclic system | Presents the carboxamide for optimal interaction with the active site |

| Benzimidazole (B57391) carboxamides | Carboxamide attached to a benzimidazole scaffold | Acts as an analogue of nicotinamide to bind with the PARP-1 active site |

Secretory Glutaminyl Cyclase (sQC) Inhibition for Alzheimer's Disease Research (Piperidine-4-carboxamide scaffold)

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. A particularly neurotoxic form of Aβ, pyroglutamate-Aβ (pGlu-Aβ), is generated through the cyclization of N-terminal glutamate (B1630785) residues of Aβ peptides. This conversion is catalyzed by the enzyme glutaminyl cyclase (QC). The secretory form of this enzyme, sQC, is considered a key target for therapeutic intervention in Alzheimer's disease.

The piperidine-4-carboxamide scaffold has been identified as a promising starting point for the design of sQC inhibitors. Through a pharmacophore-assisted high-throughput virtual screening, a novel sQC inhibitor featuring a piperidine-4-carboxamide moiety was discovered. This compound demonstrated the potential to interfere with the enzymatic activity of sQC, thereby offering a pathway to reduce the formation of pGlu-Aβ.

Subsequent molecular docking, molecular dynamics simulations, and X-ray crystallographic analysis have provided detailed insights into the binding mode of piperidine-4-carboxamide-based inhibitors within the sQC active site. These studies have revealed a unique binding mechanism, which distinguishes this scaffold from other classes of sQC inhibitors. The moderate toxicity profile of these compounds further enhances their attractiveness as candidates for the development of high-affinity sQC inhibitors for Alzheimer's disease therapy.

C-C Chemokine Receptor Type 5 (CCR5) Inhibition in Anti-HIV Research (Piperidine-4-carboxamide derivatives)

The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of the most common strains of HIV-1 into host immune cells. Consequently, CCR5 has become a prime target for the development of antiretroviral drugs known as entry inhibitors. Piperidine-4-carboxamide derivatives have emerged as a highly successful class of potent and selective CCR5 antagonists.

Extensive structure-activity relationship (SAR) studies have been conducted on piperidine-4-carboxamide derivatives to optimize their anti-HIV activity. These studies have led to the discovery of compounds with low to sub-nanomolar potency against CCR5. For instance, the replacement of a 5-oxopyrrolidin-3-yl fragment in an earlier lead structure with a 1-acetylpiperidin-4-yl group resulted in a novel series of potent CCR5 antagonists. nih.gov Further optimization, including the introduction of small hydrophobic substituents on a central phenyl ring, significantly increased the binding affinity. nih.gov

One notable example from this class of compounds, designated 11f in a specific study, demonstrated excellent antiviral activity against CCR5-tropic HIV-1 replication in human peripheral blood mononuclear cells, with an EC50 of 0.59 nM. nih.gov This compound also exhibited an acceptable pharmacokinetic profile in preclinical studies. nih.gov The development of these piperidine-4-carboxamide derivatives highlights the potential of this scaffold in generating effective anti-HIV-1 agents that can prevent viral entry and replication.

| Compound Series | Modification | Impact on Activity |

| Piperidine-4-carboxamide derivatives | Replacement of 5-oxopyrrolidin-3-yl with 1-acetylpiperidin-4-yl | Discovery of a novel series of potent CCR5 antagonists. nih.gov |

| Piperidine-4-carboxamide derivatives | Introduction of small hydrophobic substituents on the central phenyl ring | Increased binding affinity, leading to low to sub-nanomolar CCR5 antagonists. nih.gov |

DprE1 Inhibition Studies (Contextual mention of related scaffolds)

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in Mycobacterium tuberculosis, playing a critical role in the biosynthesis of the mycobacterial cell wall. This makes DprE1 a highly attractive target for the development of new anti-tuberculosis drugs. While direct research on this compound as a DprE1 inhibitor is not prominent, the broader class of piperidine amides has been investigated in this context.

4-Aminoquinolone piperidine amides (AQs) have been identified as a novel scaffold that exhibits potent cidality against M. tuberculosis. sci-hub.se Through whole-genome sequencing of resistant mutants, DprE1 was confirmed as the primary target of these compounds. sci-hub.se Mechanistic studies, including mass spectrometry and enzyme kinetics, have shown that AQs act as noncovalent, reversible inhibitors of DprE1. sci-hub.se A key characteristic of their inhibitory action is a slow on-rate and a long residence time on the enzyme, on the order of approximately 100 minutes. sci-hub.se

The piperidine amide moiety in these inhibitors plays a crucial role in their interaction with the DprE1 active site. Structure-activity relationship (SAR) optimization of the 4-aminoquinolone piperidine amide scaffold has led to the development of compounds with potent DprE1 inhibition (IC50 < 10 nM) and significant cellular activity against M. tuberculosis (MIC = 60 nM). sci-hub.se This research underscores the potential of piperidine-based carboxamides as a foundational structure for designing novel and effective DprE1 inhibitors.

MEK1 Allosteric Inhibition Research (Contextual mention of carboxamide-based inhibitors with morpholinopiperidine)

MEK1, a dual-specificity protein kinase, is a central component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers. Unlike traditional kinase inhibitors that target the ATP-binding site, allosteric inhibitors bind to a distinct pocket on the enzyme, leading to conformational changes that inactivate the kinase. This approach can offer greater selectivity and overcome resistance mechanisms associated with ATP-competitive inhibitors.

While specific studies on this compound as a MEK1 allosteric inhibitor are not widely reported, related carboxamide-based structures have been instrumental in the discovery of potent MEK inhibitors. Fragment-based screening campaigns have been employed to identify novel allosteric binders of MEK1. nih.gov In these approaches, a library of small chemical fragments is screened for binding to the target protein, often in the presence of a non-hydrolyzable ATP analogue to block the orthosteric site and favor the discovery of allosteric ligands. nih.gov

Crystallographic studies of fragment hits bound to the allosteric pocket of MEK1 have revealed that binding is often driven by hydrophobic interactions, with polar contacts being mediated through water bridges. nih.gov The optimization of these initial fragment hits, which can include the incorporation of moieties like morpholinopiperidine to enhance properties such as solubility and cell permeability, is a key strategy in developing more potent and drug-like MEK1 inhibitors. This contextual mention highlights the potential utility of the morpholinopiperidine carboxamide scaffold in the broader field of allosteric MEK1 inhibition research.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms of action is paramount for the rational design and optimization of therapeutic agents. For compounds based on the this compound scaffold and its analogues, elucidating these mechanisms involves a detailed investigation of their interactions with their respective biological targets.

The inhibitory activity of these compounds is fundamentally rooted in their ability to bind to specific sites on their target proteins, thereby modulating their function. For enzyme inhibitors, this typically involves binding to the active site or an allosteric site, leading to a reduction in catalytic activity. In the case of receptor antagonists, the compound binds to the receptor but does not elicit the biological response that the endogenous ligand would, effectively blocking the receptor's signaling pathway.

A variety of biophysical and computational techniques are employed to unravel these molecular mechanisms. X-ray crystallography and cryo-electron microscopy can provide high-resolution three-dimensional structures of the ligand-receptor complex, offering a static snapshot of the binding mode. Nuclear magnetic resonance (NMR) spectroscopy can provide insights into the dynamics of the interaction in solution. Computational methods, such as molecular docking and molecular dynamics simulations, are used to predict binding poses, estimate binding affinities, and explore the conformational changes that occur upon ligand binding.

Ligand-Receptor Binding Dynamics

Molecular dynamics (MD) simulations have proven to be a powerful tool for studying the dynamic nature of ligand-receptor interactions. nih.gov By simulating the movement of atoms over time, MD can provide insights into the conformational changes that both the ligand and the receptor undergo upon binding. These simulations can reveal the stability of the ligand-receptor complex, identify key amino acid residues involved in the interaction, and elucidate the role of water molecules in mediating the binding.

For example, in the context of CCR5 antagonists based on the piperidine-4-carboxamide scaffold, MD simulations can help to understand how these small molecules induce and stabilize a conformation of the receptor that is unable to bind to the HIV-1 gp120 envelope protein. nih.gov These studies can also shed light on the structural basis for the selectivity of these compounds for CCR5 over other chemokine receptors. A deeper understanding of the ligand-receptor binding dynamics at the atomic level is crucial for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Enzyme Kinetics and Inhibition Studies

Analogues of this compound have demonstrated significant inhibitory activity against various enzymes, most notably human carbonic anhydrases (hCAs). A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides has been synthesized and evaluated for their inhibitory effects on several hCA isoforms. nih.gov

The inhibitory activity of these compounds against four human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) was determined. Several of these sulfonamide derivatives displayed low nanomolar inhibition constants and showed selectivity for different isoforms. nih.gov For instance, compounds with a 4-methoxyphenyl (B3050149) group (compound 6 ) and a 2-methylphenyl group (compound 7 ) were potent inhibitors of hCA I with Ki values of 7.9 nM and 11.8 nM, respectively. nih.gov Notably, some analogues exhibited sub-nanomolar inhibition of the cancer-related isoform hCA IX. nih.gov

Table 1: Inhibitory Activity (Ki, nM) of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide Analogues against Human Carbonic Anhydrase Isoforms nih.gov

| Compound | Substituent | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

|---|---|---|---|---|---|

| 5 | 3-Methoxyphenyl | 38.6 | 5.2 | 30.5 | 4.9 |

| 6 | 4-Methoxyphenyl | 7.9 | 6.1 | 0.9 | 5.3 |

| 7 | 2-Methylphenyl | 11.8 | 8.3 | 25.4 | 6.2 |

| 11 | 4-Fluorobenzyl | 58.4 | 9.7 | 4.3 | 7.1 |

| 15 | 4-Chlorobenzyl | 45.3 | 12.5 | 8.7 | 5.8 |

| 16 | 2,4-Dichlorobenzyl | 69.7 | 15.1 | 0.8 | 6.4 |

| 20 | 4-(Trifluoromethyl)benzyl | 78.2 | 18.4 | 0.9 | 7.8 |

| Acetazolamide | Standard Inhibitor | 250 | 12 | 25 | 5.7 |

In a different context, piperidine-3-carboxamide derivatives, regioisomers of the core scaffold, have been identified as inhibitors of Cathepsin K, an enzyme implicated in osteoporosis. One such derivative, compound H-9 , demonstrated potent inhibition with an IC50 value of 0.08 µM. mdpi.com

Furthermore, 4-benzylpiperidine (B145979) carboxamide analogues have been studied as inhibitors of monoamine reuptake transporters, which are critical for regulating neurotransmitter levels in the central nervous system. nih.gov These compounds have shown varying degrees of inhibition against the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). nih.gov The structure-activity relationship studies revealed that substituents on the aromatic ring and the length of the linker chain are crucial for potency and selectivity. nih.govbiomolther.org

Table 2: Monoamine Transporter Reuptake Inhibition (IC50, nM) by 4-Benzylpiperidine Carboxamide Analogues nih.gov

| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |

|---|---|---|---|

| 7j | 1.2 ± 0.1 | 1.8 ± 0.2 | >10000 |

| 8f | 35.8 ± 3.5 | 20.5 ± 2.1 | 25.3 ± 2.5 |

| 8k | 1.5 ± 0.1 | 0.8 ± 0.1 | 5.6 ± 0.6 |

Modulation of Intracellular Signaling Pathways

The enzymatic inhibition exerted by analogues of this compound can lead to the modulation of various intracellular signaling pathways. For instance, the inhibition of tumor-associated carbonic anhydrases IX and XII is a therapeutic strategy in oncology. These enzymes are involved in pH regulation in the tumor microenvironment, and their inhibition can disrupt cancer cell survival and proliferation. nih.gov

In the context of neurotransmission, the inhibition of monoamine reuptake transporters by 4-benzylpiperidine carboxamide analogues directly impacts synaptic concentrations of serotonin, norepinephrine, and dopamine. This modulation of neurotransmitter levels is the basis for the therapeutic effects of many antidepressant medications. nih.govkoreascience.kr Functional studies have shown that a dopamine reuptake inhibitor from this class can block the DAT-induced inhibition of dopamine D2 receptor (D2R) endocytosis, demonstrating a clear effect on a downstream signaling event. nih.gov

Additionally, a study on piperidine-3-carboxamide derivatives revealed their ability to induce a senescence-like phenotype in human melanoma cells. nih.gov Senescence is a complex cellular program that acts as a barrier to tumorigenesis. The induction of senescence by these compounds suggests their potential to modulate signaling pathways involved in cell cycle control and tumor suppression. nih.gov

Development and Application of Chemical Probes

Chemical probes are small molecules used to study and manipulate biological systems. researchgate.net The development of potent and selective inhibitors, such as the analogues of this compound, is a crucial first step in creating chemical probes. chemrxiv.org An ideal chemical probe possesses high affinity for its target, selectivity over other proteins, and a well-defined mechanism of action. researchgate.net

The piperidine-4-carboxamide scaffold has been explored for the development of multikinase inhibitors, which can serve as probes to investigate complex signaling networks. For example, an N-(2-aminoethyl)piperidine-4-carboxamide derivative was identified as a scaffold for inhibitors of VEGFR-2, ERK-2, and Abl-1 kinases, all of which are important targets in cancer research. nih.gov Such multi-targeted probes can be valuable tools for dissecting the crosstalk between different signaling pathways.

While specific chemical probes based on the this compound structure are not yet widely reported, the existing data on its analogues provide a strong foundation for the rational design of such tools. For example, the potent and selective carbonic anhydrase inhibitors could be modified with fluorescent tags or affinity labels to create probes for studying the localization and function of specific CA isoforms in cells and tissues. Similarly, the monoamine transporter inhibitors could be developed into radiolabeled probes for positron emission tomography (PET) imaging to study transporter distribution and occupancy in the brain.

Lead Optimization and Preclinical Development Strategies for 4 Morpholinopiperidine 4 Carboxamide Analogues

Hit-to-Lead Progression Methodologies

The transition from an initial screening hit to a qualified lead compound is a critical phase in drug discovery, aimed at improving various molecular attributes beyond initial potency. This process, known as the hit-to-lead (HtL) phase, validates the initial findings and establishes a solid foundation for a more extensive lead optimization program. For a series like the 4-Morpholinopiperidine-4-carboxamide analogues, this progression involves several key stages.

Initially, the chemical structure and purity of the hit compound are re-synthesized and confirmed to ensure the observed biological activity is genuine. Following this validation, medicinal chemists undertake limited Structure-Activity Relationship (SAR) studies. This involves synthesizing a small, focused library of analogues to understand which parts of the molecule are essential for activity and which can be modified. researchgate.net For instance, early exploration might involve altering substituents on aromatic rings or modifying the core piperidine (B6355638) structure to quickly gauge the impact on target affinity.

A crucial aspect of the HtL process is the early assessment of drug-like properties. This includes preliminary evaluations of metabolic stability, solubility, and potential off-target effects. By identifying liabilities such as poor stability or low selectivity at this early stage, researchers can prioritize chemical series that have a higher probability of success, thereby conserving resources for the most promising candidates. The overarching goal is to identify one or more high-quality lead series that meet a predefined set of criteria, including demonstrable SAR, reasonable potency, and an acceptable initial ADME (Absorption, Distribution, Metabolism, and Excretion) profile, making them suitable for a full-scale lead optimization campaign.

Structural Modification for Enhanced Potency

Enhancing potency—the measure of a drug's activity at its target—is a primary objective of lead optimization. This is achieved through systematic structural modifications guided by Structure-Activity Relationship (SAR) studies. researchgate.net For the this compound scaffold, SAR exploration reveals how different functional groups and structural arrangements influence binding affinity for its biological target.

In analogous series of piperidine derivatives, specific modifications have been shown to dramatically affect potency. For example, in a series of N-(1-benzylpiperidin-4-yl)arylacetamides, the choice of the aromatic ring on the acetamide (B32628) moiety significantly impacted sigma-1 (σ1) receptor affinity. Replacing the phenyl ring with a thiophene, naphthyl, or indole (B1671886) ring had no significant effect, whereas substitution with an imidazole (B134444) or pyridyl ring led to a more than 60-fold loss in affinity. This indicates a specific requirement for the size, shape, and electronic properties of this part of the molecule.

Furthermore, substitutions on the benzyl (B1604629) group can also modulate activity. While substitutions on the benzyl ring's aromatic portion often resulted in a similar or slightly decreased affinity for the σ1 receptor, they could simultaneously increase affinity for other targets, such as the σ2 receptor, highlighting the role of such modifications in tuning selectivity. These findings underscore the importance of methodical exploration of different regions of the molecule to identify key interactions that drive potency and selectivity.

Table 1: Illustrative SAR Data for Piperidine Analogues Data is representative of SAR principles for related piperidine scaffolds.

| Compound ID | R1 (Arylacetamide Moiety) | R2 (Benzyl Moiety) | σ1 Receptor Affinity (Ki, nM) |

| 1a | Phenyl | H | 3.9 |

| 1b | Thiophene | H | 4.2 |

| 1c | Naphthyl | H | 5.8 |

| 1d | Indole | H | 6.5 |

| 1e | Pyridyl | H | >240 |

| 1f | Phenyl | 4-Fluoro | 4.5 |

Preclinical Candidate Identification and Advancement from Research

The culmination of a successful lead optimization program is the identification of a preclinical candidate that meets a predefined set of criteria, justifying its advancement into formal preclinical and, subsequently, clinical development. This selection process is a multi-disciplinary decision, heavily reliant on a comprehensive data package that demonstrates a high probability of success.

The primary goal during this phase is to thoroughly characterize the lead compound's pharmacological, pharmacokinetic, and preliminary safety profiles. eurofinsdiscovery.com For analogues of this compound, this involves a series of assays and studies designed to provide a holistic view of the molecule's potential as a therapeutic agent. The key stages of this process involve establishing a clear target candidate profile, conducting rigorous in vitro and in vivo studies, and ultimately selecting a single compound for advancement.

A crucial aspect of this stage is the development of a robust understanding of the compound's mechanism of action and establishing a clear link between its activity at the molecular target and its effects in biological systems. criver.com The process is guided by a target product profile (TPP), which outlines the desired characteristics of the final drug. eurofinsdiscovery.com

From Lead Series to Preclinical Candidate: A Hypothetical Progression

To illustrate the process of advancing a this compound analogue, consider a hypothetical lead compound, "Compound A," identified from an initial screening campaign. While Compound A shows promising activity against its intended biological target, it may possess liabilities such as moderate potency, poor metabolic stability, or off-target effects. The subsequent lead optimization effort would involve the synthesis and evaluation of a series of analogues to address these deficiencies.

The following table outlines a representative set of parameters used to evaluate and compare these analogues, leading to the selection of a preclinical candidate.

| Compound ID | Modification from Compound A | Target Potency (IC₅₀, nM) | In Vitro Metabolic Stability (t₁/₂, min) | In Vivo Efficacy (% effect at x mg/kg) | Oral Bioavailability (F%) |

|---|---|---|---|---|---|

| Compound A | Parent Scaffold | 50 | 15 | 30% at 10 mg/kg | 10% |

| Analogue 1 | Substitution on Morpholine (B109124) Ring | 25 | 30 | 45% at 10 mg/kg | 20% |

| Analogue 2 | Modification of Carboxamide Linker | 60 | 20 | 25% at 10 mg/kg | 15% |

| Analogue 3 | Piperidine Ring Substitution | 40 | 45 | 50% at 5 mg/kg | 35% |

| Preclinical Candidate X | Optimized Combination of Modifications | 5 | >60 | 75% at 5 mg/kg | 55% |

This iterative process of design, synthesis, and testing allows medicinal chemists and pharmacologists to refine the structure of the lead compound, enhancing its desirable properties while minimizing its weaknesses. nuvisan.com The goal is to achieve a balanced profile that aligns with the predefined target candidate profile.

Structure-Activity Relationship (SAR) and Data-Driven Decisions

A deep understanding of the structure-activity relationship (SAR) is fundamental to the successful identification of a preclinical candidate. nih.gov By systematically modifying different parts of the this compound scaffold, researchers can identify which structural features are critical for target engagement and which can be altered to improve pharmacokinetic properties. For instance, modifications to the morpholine ring might influence solubility and off-target activity, while changes to the piperidine or carboxamide moieties could impact target potency and metabolic stability. units.it

The following table illustrates a hypothetical SAR study for a series of this compound analogues, focusing on the impact of substitutions at a specific position on the piperidine ring.

| Analogue ID | Piperidine Ring Substituent (R) | Target Affinity (Kᵢ, nM) | Selectivity vs. Off-Target Y (Fold) | Cellular Potency (EC₅₀, nM) |

|---|---|---|---|---|

| PC-1 | -H | 100 | 10 | 250 |

| PC-2 | -CH₃ | 50 | 25 | 120 |

| PC-3 | -F | 75 | 50 | 180 |

| PC-4 | -OCH₃ | 120 | 15 | 300 |

| PC-5 (Preclinical Candidate X) | -CF₃ | 10 | >100 | 25 |

Final Steps to Preclinical Development

Once a compound with a promising and well-balanced profile is identified, a final, more extensive series of studies is initiated to confirm its suitability as a preclinical candidate. This includes more in-depth pharmacokinetic profiling, preliminary toxicology assessments, and scaling up the synthesis of the compound to ensure a sufficient supply for further studies. eurofinsdiscovery.com The successful completion of these activities marks the transition of the compound from the research phase to formal preclinical development, paving the way for Investigational New Drug (IND)-enabling studies.

Q & A

Q. What are the established synthetic routes for 4-Morpholinopiperidine-4-carboxamide, and how are yields optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, piperidine derivatives can be functionalized via reaction with morpholine in the presence of a catalyst (e.g., sodium hydride) in anhydrous dichloromethane, followed by carboxamide formation using activated carbonyl reagents . Yield optimization requires precise stoichiometric ratios, inert atmospheres, and temperature control (e.g., 0–5°C for exothermic steps). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity to >98% .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR spectra confirm substituent positions (e.g., morpholine ring protons at δ 2.5–3.5 ppm; piperidine carboxamide carbonyl at ~165 ppm) .

- High-Performance Liquid Chromatography (HPLC): Purity ≥98% is validated using reverse-phase C18 columns with UV detection (λ = 254 nm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C10H19N3O2: 214.1552) .

Q. What solvent systems are recommended for solubility in biological assays?

The compound exhibits limited aqueous solubility but dissolves in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at 10–50 mM. For in vitro studies, dilute stock solutions in PBS (pH 7.4) to ≤1% organic solvent to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times) or compound purity. Methodological steps include:

- Triangulation: Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) .

- Batch Analysis: Compare activity across independently synthesized batches to rule out impurities .

- Dose-Response Curves: Ensure EC50/IC50 values are reproducible under standardized protocols (e.g., CLSI guidelines) .

Q. What computational strategies predict target interactions and pharmacokinetic properties?

- Molecular Docking: Use software like AutoDock Vina to model binding to enzymes (e.g., kinases) or receptors (e.g., GPCRs). Validate with mutational studies .

- ADMET Prediction: Tools like SwissADME estimate permeability (LogP), metabolic stability (CYP450 interactions), and bioavailability .

- Quantum Mechanics/Molecular Mechanics (QM/MM): Analyze reaction mechanisms (e.g., carboxamide hydrolysis) at atomic resolution .

Q. How should researchers design studies to assess metabolic stability and metabolite identification?

- In Vitro Liver Microsomes: Incubate with NADPH-supplemented human liver microsomes (HLMs) and analyze via LC-MS/MS for phase I metabolites (e.g., hydroxylation, demethylation) .

- Stable Isotope Labeling: Track metabolic pathways using deuterated analogs .

- Cryopreserved Hepatocytes: Evaluate phase II conjugation (e.g., glucuronidation) .

Data Management and Reproducibility

Q. What practices ensure reproducibility in synthesis and bioassay data?

- FAIR Principles: Use electronic lab notebooks (e.g., Chemotion ELN) for structured data storage .

- Open Repositories: Deposit spectral data (NMR, MS) in platforms like RADAR4Chem .

- Collaborative Validation: Share protocols via platforms like NFDI4Chem to enable cross-lab verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.